molecular formula C18H28N2O6 B4146428 1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid

1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid

Cat. No.: B4146428
M. Wt: 368.4 g/mol
InChI Key: LWIADIKZZCNXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties, including potential applications in medicinal chemistry. The presence of both piperazine and phenoxy groups in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized by reacting ethylenediamine with an appropriate alkylating agent under controlled conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where 2-methoxy-4-methylphenol reacts with an appropriate halide derivative.

    Final Assembly: The final step involves the coupling of the piperazine core with the phenoxy derivative, followed by the formation of the oxalate salt through the reaction with oxalic acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

  • 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]piperazine hydrochloride
  • 1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine oxalate

Comparison:

  • Structural Differences: The presence of different substituents on the piperazine ring or the phenoxy group can lead to variations in biological activity and chemical reactivity.
  • Uniqueness: 1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine oxalate is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.C2H2O4/c1-4-17-7-9-18(10-8-17)11-12-20-15-6-5-14(2)13-16(15)19-3;3-1(4)2(5)6/h5-6,13H,4,7-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIADIKZZCNXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=C(C=C(C=C2)C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
Reactant of Route 4
1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
Reactant of Route 5
1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.